ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The triazoloquinoxaline scaffold is a fused heterocyclic system that combines the properties of triazoles and quinoxalines, making it a versatile and valuable structure in drug design and development.
Scientific Research Applications
Adenosine Receptor Antagonism and Potential Antidepressant Effects A series of compounds including ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate have been investigated for their potential as adenosine receptor antagonists, offering insights into novel and rapid-acting antidepressant agents. These compounds have been shown to possess therapeutic potential due to their ability to reduce immobility in Porsolt's behavioral despair model in rats, suggesting rapid antidepressant effects. Structural modifications in these compounds have indicated varying degrees of affinity towards adenosine A1 and A2 receptors, highlighting their potential utility in neuropsychiatric and neurodegenerative disorders research (R. Sarges et al., 1990).
Antimicrobial Activity Research into similar structures has led to the development of compounds with notable antimicrobial properties. Analogues, such as those derived from the triazolo[4,3-a]quinoxalin-5(4H)-yl series, have been evaluated for their efficacy against various microbial strains. These studies contribute to the expanding field of antimicrobial research, aiming to address the growing concern of antibiotic resistance and the need for new therapeutic agents (P. Sanna et al., 1990).
Innovative Heterocyclic Systems The compound falls within a broader class of chemicals being explored for the creation of innovative heterocyclic systems. Such research endeavors have led to the synthesis of novel fluoroquinolones and other heterocyclic compounds, demonstrating the versatile nature of these molecules in the development of new drugs and materials. These studies not only contribute to the field of medicinal chemistry but also to various industrial applications, showcasing the potential of such compounds in a wide range of scientific and technological advancements (G. Lipunova et al., 1997).
Antifungal and Antibacterial Derivatives Further exploration into the triazolo[4,3-a]quinoxaline derivatives has identified compounds with significant antifungal and antibacterial activities. These findings are crucial for the ongoing search for more effective and safer antimicrobial agents, with potential applications in treating infectious diseases that are increasingly resistant to current therapies (S. Y. Hassan, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their potential antiviral and antimicrobial activities . These compounds are often designed to interact with specific biological targets, such as DNA active sites , to exert their effects.
Mode of Action
It’s known that similar compounds are synthesized via aromatic nucleophilic substitution . This suggests that STL084624 might interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer effects . This suggests that STL084624 might affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity at certain concentrations . This suggests that STL084624 might also have cytotoxic effects, which could be beneficial for potential applications such as cancer treatment.
Action Environment
For instance, temperature can affect the stability of certain compounds .
Preparation Methods
The synthesis of ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors, such as 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, with various amines and triazole-2-thiol.
Acetylation: The triazoloquinoxaline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with ethyl 4-aminobenzoate: The acetylated intermediate is coupled with ethyl 4-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethyl
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-7-19-25-26-21-22(30)27(17-8-5-6-9-18(17)28(19)21)14-20(29)24-16-12-10-15(11-13-16)23(31)32-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYOZFROTVJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.